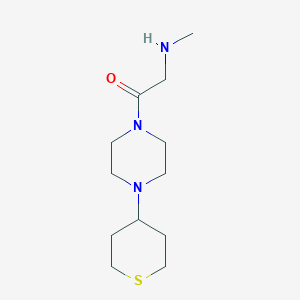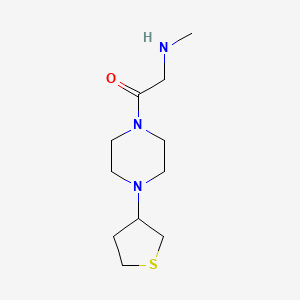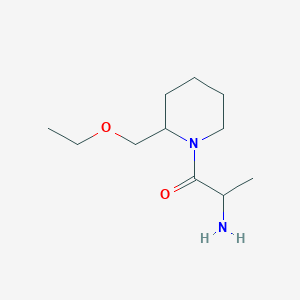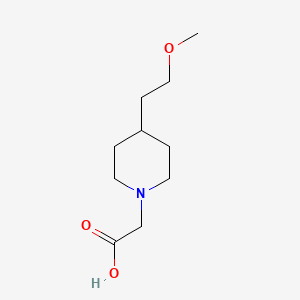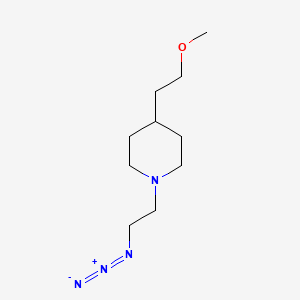![molecular formula C9H14ClNO2 B1477069 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one CAS No. 2098089-23-5](/img/structure/B1477069.png)
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
Overview
Description
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, also known as 2-chloro-THF-pyrrolidone, is an organic compound belonging to the class of heterocycles. It is a five membered ring containing a nitrogen and a chlorine atom. This compound is used in a variety of scientific research applications, and is known for its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- A study by Bencková and Krutošíková (1997) involved the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, indicating the utility of similar compounds in complex organic syntheses (Bencková & Krutošíková, 1997).
- Sobenina et al. (2014) researched the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles, demonstrating the reactivity of such compounds in different chemical environments (Sobenina et al., 2014).
- Kumar et al. (2018) conducted an X-Ray study on similar compounds, emphasizing their potential in crystallography and material science (Kumar et al., 2018).
Chemical Reactions and Properties
- Esseffar et al. (2002) analyzed the gas-phase basicity of pyrrole and furan derivatives, shedding light on the fundamental chemical properties of these compounds (Esseffar et al., 2002).
- Ptaszek et al. (2005) refined the synthesis of a compound similar to 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, demonstrating its role in the synthesis of chlorins and oxochlorins (Ptaszek et al., 2005).
Novel Compound Synthesis
- Nakatani et al. (1995) synthesized various model compounds for antibiotic roseophilin, starting with 3-chloro-2-formylpyrrole, indicating the relevance of similar structures in antibiotic research (Nakatani et al., 1995).
- Friedrich et al. (2002) worked on extending the scope of furan synthesis to produce novel pyrrole compounds, showing the versatility of these molecules in creating new chemical entities (Friedrich et al., 2002).
Application in Antimicrobial and Anticancer Studies
- Ibrahim et al. (2022) utilized a similar compound as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene, showing potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Miscellaneous Applications
- Prabakaran et al. (2021) synthesized chalcone derivatives from a similar structure, demonstrating their potential as potent antioxidant agents (Prabakaran et al., 2021).
properties
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDVEYIEIIBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2COCC2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



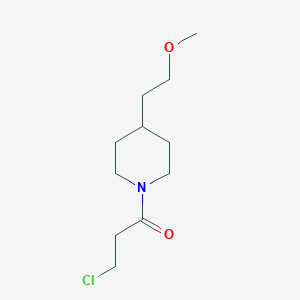

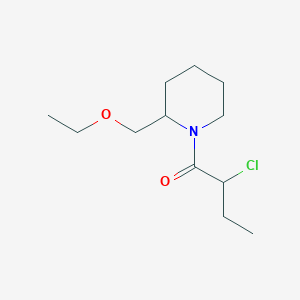
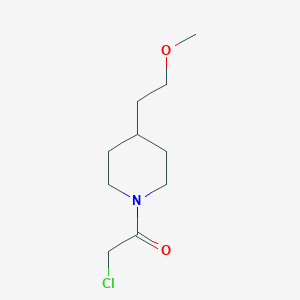
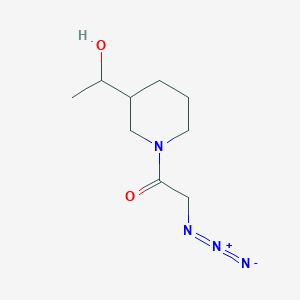
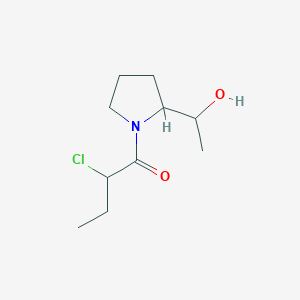
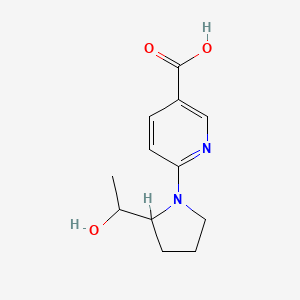

![1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476999.png)
